Cas no 2377034-05-2 (2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2))
![2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) structure](https://www.kuujia.com/scimg/cas/2377034-05-2x500.png)
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
-
- Z4005381252
- EN300-7460383
- 2377034-05-2
- 1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride
- 1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride
- 2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2)
-
- Inchi: 1S/C12H22N4O.2ClH/c1-9(13)12-8-16(4-5-17-12)7-11-6-15(3)14-10(11)2;;/h6,9,12H,4-5,7-8,13H2,1-3H3;2*1H
- InChI Key: VVFACVAGNXRBAF-UHFFFAOYSA-N
- SMILES: N1(CC2=CN(C)N=C2C)CCOC(C(C)N)C1.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 310.1327168g/mol
- Monoisotopic Mass: 310.1327168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.3Ų
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7460383-0.05g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 0.05g |
$338.0 | 2025-03-11 | |
Enamine | EN300-7460383-2.5g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 2.5g |
$2856.0 | 2025-03-11 | |
Enamine | EN300-7460383-5.0g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 5.0g |
$4226.0 | 2025-03-11 | |
1PlusChem | 1P028HWK-1g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 1g |
$1864.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-250mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 250mg |
$953.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-5g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 5g |
$5286.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-10g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 10g |
$7807.00 | 2023-12-18 | |
Enamine | EN300-7460383-0.1g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 0.1g |
$505.0 | 2025-03-11 | |
Aaron | AR028I4W-250mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 250mg |
$1017.00 | 2025-02-16 | |
Aaron | AR028I4W-50mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 50mg |
$490.00 | 2025-02-16 |
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) Related Literature
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on 2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2)
Compound CAS No. 2377034-05-2: 2-Morpholinemethanamine, 4-[(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methyl]-α-Methyl-, Hydrochloride (1:2)
The compound with CAS No. 2377034-05-2, known as 2-Morpholinemethanamine, 4-[(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methyl]-α-Methyl-, Hydrochloride (1:2), is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a morpholine ring, a pyrazole moiety, and a methyl group substitution. The hydrochloride salt form (1:2) indicates that the compound exists in a specific stoichiometric ratio with hydrochloric acid, which is commonly used to stabilize the compound's properties and enhance its solubility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving carefully controlled conditions. The synthesis process typically involves the coupling of morpholine derivatives with pyrazole-containing intermediates, followed by acid-mediated protonation to form the hydrochloride salt. This compound has been extensively studied for its potential as a building block in drug discovery programs targeting various therapeutic areas.
One of the most notable aspects of CAS No. 2377034-05-2 is its ability to act as a versatile intermediate in the construction of bioactive molecules. Researchers have demonstrated that this compound can be further functionalized to incorporate additional pharmacophores, thereby expanding its utility in medicinal chemistry. For instance, studies have shown that the morpholine ring can be modified to introduce hydrogen bonding capabilities, while the pyrazole moiety can serve as a platform for incorporating electron-withdrawing or donating groups to modulate biological activity.
The pharmacological profile of this compound has been investigated in several preclinical models. Early studies suggest that it exhibits moderate inhibitory activity against certain enzyme targets, making it a promising candidate for further optimization. Additionally, computational modeling techniques have been employed to predict its binding affinity and selectivity profiles against various protein targets. These findings underscore the potential of CAS No. 2377034-05-2 as a lead compound in drug development pipelines.
In terms of physical properties, CAS No. 2377034-05-2 is typically obtained as a white crystalline solid with a melting point ranging between 180°C and 190°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide has been reported to be moderate to high, depending on the solvent system used. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental perspective, studies have been conducted to assess the biodegradability and ecotoxicological impact of this compound. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its environmental fate and potential risks associated with large-scale production or disposal.
Looking ahead, ongoing research efforts are focused on optimizing the synthesis route for CAS No. 2377034-05-2 to improve yield and reduce production costs. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are exploring its application in developing novel therapeutics targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, CAS No. 2377034-05-2 represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structural features, combined with promising biological activity profiles and favorable physical properties, position it as a key player in advancing modern medicinal chemistry research.
2377034-05-2 (2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2)) Related Products
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)




